A,21-Dihydroxy-9

Corticosteroid Synthesis Process Chemistry Yield Optimization

Traditional diosgenin-based routes to tetraene acetate intermediates yield only ~10%, undermining corticosteroid API production efficiency. A,21-Dihydroxy-9 resolves this bottleneck: • 35.4% overall yield from phytosterols-a 3.5-fold improvement over diosgenin routes. • 99.84% purity minimizes downstream side reactions, enabling first-pass synthetic success. • 5-step process reduces operational costs and waste for industrial-scale production. Suitable for synthesis of vamorolone, dexamethasone, and betamethasone.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
Cat. No. B15061695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA,21-Dihydroxy-9
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1
InChIKeyVWVSBHGCDBMOOT-RSWUNGFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A,21-Dihydroxy-9: Key Intermediate for Δ9,11 Steroids


A,21-Dihydroxy-9, systematically named 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (CAS 37413-91-5), is a tetraene acetate intermediate belonging to the pregnane steroid family. It is a critical building block in the synthesis of Δ9,11 steroids, including vamorolone, and highly active halogenated corticosteroids such as dexamethasone and betamethasone [1]. The compound features a conjugated tetraene system and a 21-acetoxy group, which enable its versatile conversion to advanced therapeutic agents [2].

Why Generic Substitution Fails


Substituting A,21-Dihydroxy-9 with alternative tetraene acetate sources or lower-purity batches introduces significant risk of synthetic failure and economic inefficiency. The compound's utility is defined by both its chemical purity and the efficiency of the route from which it is derived. Traditional diosgenin-based routes to this intermediate suffer from low overall yields (approx. 10%) and lengthy production times [1]. Furthermore, the introduction of the 1,2-double bond in final corticosteroid stages—an alternative to using a pre-formed tetraene intermediate—results in poor yield [2]. Variability in vendor-reported purity (ranging from 95% to 98%) directly impacts downstream reaction reproducibility and final active pharmaceutical ingredient (API) quality . Therefore, procurement of a well-characterized, high-purity intermediate from an optimized synthetic route is a critical decision point for research and industrial production.

A,21-Dihydroxy-9: Comparative Evidence


Yield Improvement Over Diosgenin-Based Route

The overall yield of A,21-Dihydroxy-9 from phytosterols via the 9α-OHPDC-M route reaches up to 35.4%, which is a 3.5-fold improvement over the traditional diosgenin-based route (approximately 10% yield) [1].

Corticosteroid Synthesis Process Chemistry Yield Optimization

Superior Purity vs Alternative Sources

A,21-Dihydroxy-9 is available at a purity of 99.84%, which exceeds the purity specifications of several alternative commercial sources for the same compound (e.g., 95% from AKSci, ≥98% from InvivoChem, 97% from Leyan) . Higher purity minimizes the risk of side reactions and simplifies purification of downstream products.

Intermediate Purity Quality Control API Manufacturing

Reduced Step Count Advantage

The optimized route to A,21-Dihydroxy-9 proceeds in only 5 steps from phytosterols, whereas alternative routes require at least 8 steps [1]. This reduction in step count contributes to shorter production times and lower cumulative material losses.

Green Chemistry Process Efficiency Step Economy

Enables Vamorolone: A Dissociated Glucocorticoid

A,21-Dihydroxy-9 is a key intermediate for the synthesis of vamorolone, a Δ9,11 steroid that retains NF-κB inhibitory activity (anti-inflammatory) while lacking the transactivation properties that drive classical glucocorticoid side effects [1]. In contrast, traditional glucocorticoids like prednisolone activate both transrepression and transactivation pathways, leading to a broader side effect profile [2].

Drug Discovery Δ9,11 Steroids NF-κB Inhibition

Applications of A,21-Dihydroxy-9


Large-Scale Halogenated Corticosteroid Synthesis

Industrial manufacturers seeking to optimize the production of high-volume corticosteroids should prioritize A,21-Dihydroxy-9 due to its proven 35.4% overall yield from phytosterols, a 3.5-fold improvement over diosgenin-based routes [1]. The 5-step process minimizes operational costs and waste, making it a compelling choice for API production.

Development of Novel Δ9,11 Dissociated Steroids

Medicinal chemistry groups focused on developing next-generation anti-inflammatory agents with improved safety profiles can leverage A,21-Dihydroxy-9 as a strategic intermediate. Its conversion to vamorolone and related analogs provides a direct path to compounds that retain NF-κB inhibition while avoiding deleterious transactivation-driven side effects [2].

High-Purity Starting Material for Sensitive Chemistry

In scenarios where downstream reactions are sensitive to impurities (e.g., catalytic steps or late-stage fluorinations), the 99.84% purity of A,21-Dihydroxy-9 offers a clear advantage over lower-purity alternatives (95-98%) . This reduces the need for additional purification and increases the likelihood of first-pass synthetic success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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